
Sodium carbonate anhydrous, 99.8%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium carbonate anhydrous, 99.8%: is a high-purity form of sodium carbonate, commonly known as soda ash or washing soda. It is an inorganic compound with the chemical formula Na₂CO₃. In its anhydrous form, it appears as a white, odorless powder that is hygroscopic, meaning it can absorb moisture from the air. Sodium carbonate is widely used in various industrial applications due to its alkalinity and ability to neutralize acids .
准备方法
Synthetic Routes and Reaction Conditions:
-
Solvay Process: The most common industrial method for producing sodium carbonate is the Solvay process. This involves the reaction of sodium chloride (salt), ammonia, and carbon dioxide in water. The key reactions are:
- Formation of ammonium carbonate: (2NH₃ + H₂O + CO₂ → (NH₄)₂CO₃)
- Formation of ammonium bicarbonate: ((NH₄)₂CO₃ + H₂O + CO₂ → 2NH₄HCO₃)
- Precipitation of sodium bicarbonate: (NH₄HCO₃ + NaCl → NH₄Cl + NaHCO₃)
- Conversion to sodium carbonate: (2NaHCO₃ → Na₂CO₃ + CO₂ + H₂O) The sodium bicarbonate is then heated to produce sodium carbonate .
-
Labnac Process: This involves the reaction of sodium hydroxide with carbon dioxide to form sodium carbonate. The reaction is as follows:
- (2NaOH + CO₂ → Na₂CO₃ + H₂O)
-
Dual-process: This combines the Solvay process and the ammonia-soda process to produce sodium carbonate and ammonium chloride as by-products .
化学反应分析
Types of Reactions:
-
Acid-Base Reactions: Sodium carbonate reacts with acids to produce carbon dioxide, water, and a salt. For example:
- (Na₂CO₃ + 2HCl → 2NaCl + H₂O + CO₂)
-
Precipitation Reactions: Sodium carbonate can precipitate insoluble carbonates from solutions containing metal cations. For example:
- (Na₂CO₃ + CaCl₂ → CaCO₃ + 2NaCl)
-
Decomposition: Upon heating, sodium carbonate decomposes to form sodium oxide and carbon dioxide:
- (Na₂CO₃ → Na₂O + CO₂)
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used in reactions with sodium carbonate.
Heat: Decomposition reactions typically require heating to high temperatures.
Major Products:
Carbon Dioxide: Produced in acid-base and decomposition reactions.
Sodium Salts: Such as sodium chloride and sodium sulfate.
科学研究应用
Chemistry:
Buffering Agent: Sodium carbonate is used as a buffering agent in various chemical reactions to maintain stable pH levels.
Electrolyte: It acts as an electrolyte in electrolysis processes due to its good conductivity.
Biology and Medicine:
Antacid: Sodium carbonate is used to neutralize stomach acid and relieve indigestion.
Laboratory Reagent: It is used in biological and biotechnological research for standardizing acids and testing cations.
Industry:
Glass Manufacturing: Sodium carbonate is a key ingredient in the production of glass, where it lowers the melting point of silica.
Water Softening: It is used to remove hardness from water by precipitating calcium and magnesium ions.
Cleaning Agents: Sodium carbonate is a common ingredient in household and industrial cleaning products due to its ability to remove grease and stains.
作用机制
Alkalinizing Property: When dissolved in water, sodium carbonate forms carbonic acid and sodium hydroxide. The sodium hydroxide acts as a strong base, neutralizing acids and increasing the pH of the solution .
Molecular Targets and Pathways:
相似化合物的比较
Sodium Bicarbonate (NaHCO₃):
Potassium Carbonate (K₂CO₃): Similar to sodium carbonate but with potassium ions, it is used in soap making and as a drying agent.
Calcium Carbonate (CaCO₃): Found in limestone and marble, it is used in construction and as a dietary calcium supplement.
Uniqueness of Sodium Carbonate:
属性
分子式 |
CHNa2O3 |
|---|---|
分子量 |
106.996 g/mol |
InChI |
InChI=1S/CH2O3.2Na/c2-1-4-3;;/h1,3H;;/q;;+1/p-1 |
InChI 键 |
GZJMHPHIHZTIAC-UHFFFAOYSA-M |
规范 SMILES |
C(=O)O[O-].[Na].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


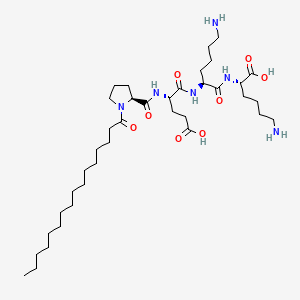
![3-[3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12374436.png)
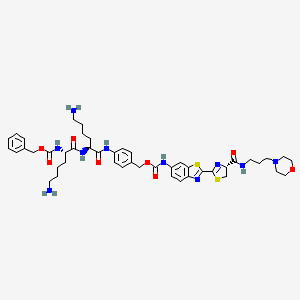
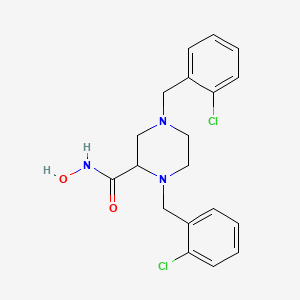
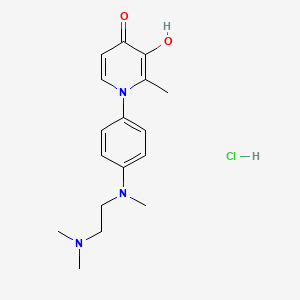
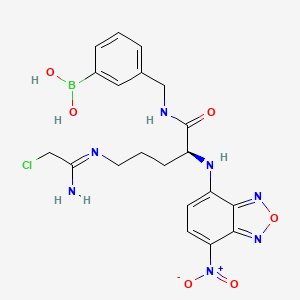
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12374454.png)
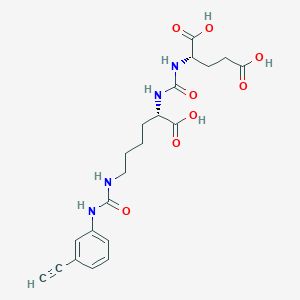

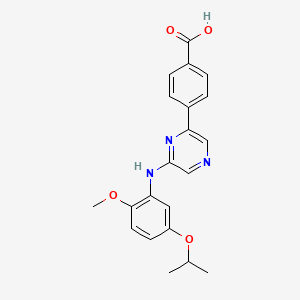

![2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)](/img/structure/B12374500.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea](/img/structure/B12374503.png)
![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)
